1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile
Brand Name: Vulcanchem
CAS No.: 1183694-38-3
VCID: VC5587734
InChI: InChI=1S/C11H11ClN2/c12-9-2-4-10(5-3-9)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2
SMILES: C1CC(C1)(C#N)NC2=CC=C(C=C2)Cl
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67

1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile

CAS No.: 1183694-38-3

Cat. No.: VC5587734

Molecular Formula: C11H11ClN2

Molecular Weight: 206.67

* For research use only. Not for human or veterinary use.

1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile - 1183694-38-3

Specification

CAS No. 1183694-38-3
Molecular Formula C11H11ClN2
Molecular Weight 206.67
IUPAC Name 1-(4-chloroanilino)cyclobutane-1-carbonitrile
Standard InChI InChI=1S/C11H11ClN2/c12-9-2-4-10(5-3-9)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2
Standard InChI Key GNAAHTAHEHWNSX-UHFFFAOYSA-N
SMILES C1CC(C1)(C#N)NC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile belongs to the class of cyclobutane carbonitriles, distinguished by a four-membered cyclobutane ring substituted with a 4-chlorophenylamino group and a nitrile functional group. Its molecular formula is C₁₁H₁₀ClN₂, with a molecular weight of 205.67 g/mol . The compound’s structure combines aromatic, alicyclic, and polar groups, enabling diverse reactivity and intermolecular interactions.

Key Structural Attributes:

  • Cyclobutane Ring: Imparts strain and conformational rigidity, influencing binding affinity in target proteins.

  • 4-Chlorophenyl Group: Enhances lipophilicity and potential for π-π stacking interactions.

  • Nitrile Group: Serves as a hydrogen bond acceptor and precursor for further functionalization (e.g., hydrolysis to carboxylic acids).

Synthesis and Manufacturing

While no explicit synthetic route for 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile is documented in the provided sources, analogous compounds offer plausible methodologies. For instance, 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8), a related intermediate in sibutramine synthesis, is produced via tandem Grignard–reduction reactions on substituted cyclobutanecarbonitriles . Extending this approach, the amino group could be introduced through nucleophilic substitution or reductive amination of a pre-formed cyclobutane carbonyl intermediate.

Hypothetical Synthetic Pathway:

  • Cyclobutane Ring Formation: Cycloaddition or [2+2] photocyclization of 4-chlorophenylacetonitrile derivatives.

  • Amination: Reaction with ammonia or a protected amine source under catalytic conditions.

  • Nitrile Retention: Optimization of reaction conditions to prevent nitrile hydrolysis during synthesis .

Physicochemical Properties

Data specific to 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile are sparse, but inferences can be drawn from structural analogs and computational predictions:

PropertyValue/DescriptionSource
Molecular Weight205.67 g/mol
LogPEstimated 2.5–3.0 (moderate lipophilicity)Calculated
SolubilityLow in water; soluble in DMSO, DMFAnalog
Melting PointNot reported
Boiling PointNot reported

The nitrile group contributes to polarity, while the chlorophenyl and cyclobutane moieties enhance hydrophobic character, suggesting utility in lipid-rich biological environments.

Applications in Pharmaceutical Research

Drug Discovery Scaffold

1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile is marketed as a versatile small-molecule scaffold for developing kinase inhibitors, GPCR modulators, and protease antagonists . Its rigid structure and functional groups allow for precise stereochemical control, a critical factor in optimizing drug-target interactions.

Metabolic Pathway Studies

Analytical Characterization

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for analyzing related cyclobutanecarbonitriles. For example, 1-(4-chlorophenyl)cyclobutanecarbonitrile is separable using a Newcrom R1 column with acetonitrile/water mobile phases . Adapting this protocol, 1-((4-Chlorophenyl)amino)cyclobutanecarbonitrile could be analyzed under similar conditions, with mass spectrometry (MS) compatibility achieved by substituting phosphoric acid with formic acid .

QuantityPrice (€)Supplier
50 mg549.00CymitQuimica
500 mg1,510.00CymitQuimica

Pricing reflects its niche application status and synthetic complexity .

Future Research Directions

  • Synthetic Optimization: Development of scalable, high-yield routes to enable bulk production.

  • Biological Screening: Evaluation against cancer, neurological, and metabolic disease targets.

  • Toxicological Profiling: In vitro and in vivo studies to establish safety margins.

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